molecular formula C14H10FNO B2817163 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile CAS No. 1477478-65-1

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile

Cat. No.: B2817163
CAS No.: 1477478-65-1
M. Wt: 227.238
InChI Key: XBCYVLVMHBZDBJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 3-(hydroxymethyl)phenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-fluorobenzonitrile with the 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-4-[3-(carboxyphenyl)]benzonitrile

    Reduction: 2-Fluoro-4-[3-(aminomethyl)phenyl]benzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 2-Fluoro-4-(hydroxymethyl)benzaldehyde
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid

Uniqueness

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile is unique due to the specific positioning of the fluoro and hydroxymethyl groups, which can influence its reactivity and interactions. This compound’s structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCYVLVMHBZDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477478-65-1
Record name 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
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